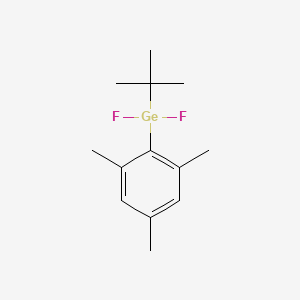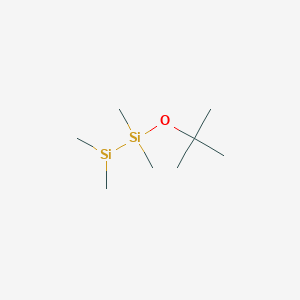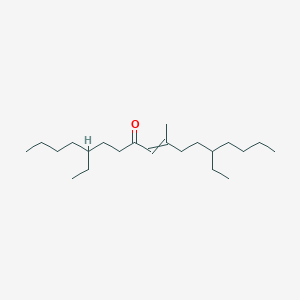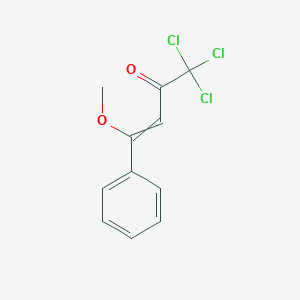
1-Phenyl-4-(3-propan-2-ylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(3-propan-2-ylphenyl)benzene is an aromatic compound characterized by its unique structure, which includes a benzene ring substituted with a phenyl group and a propan-2-ylphenyl group. This compound is part of a broader class of benzene derivatives known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(3-propan-2-ylphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-(3-propan-2-ylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and Br2/FeBr3 for bromination.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
1-Phenyl-4-(3-propan-2-ylphenyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(3-propan-2-ylphenyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the functional groups present on the benzene ring and their interactions with biological molecules. For example, nitro derivatives may undergo reduction to form reactive intermediates that can interact with DNA or proteins.
Comparison with Similar Compounds
Biphenyl: Consists of two benzene rings connected by a single bond, lacking the propan-2-yl group.
1-Phenyl-2-(3-propan-2-ylphenyl)ethane: Similar structure but with an ethane linker instead of a direct benzene-benzene connection.
1-Phenyl-4-(3-methylphenyl)benzene: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness: 1-Phenyl-4-(3-propan-2-ylphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propan-2-yl group can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other benzene derivatives.
Properties
CAS No. |
128007-63-6 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-phenyl-4-(3-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C21H20/c1-16(2)20-9-6-10-21(15-20)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,1-2H3 |
InChI Key |
WAQRGSRRLYEOML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)


![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)


![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)


![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)

![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)

